N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
Description
N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride is a spirocyclic compound featuring a bicyclic core comprising a six-membered azaspiro ring fused with a cyclopropane moiety. Its molecular formula is C₉H₁₆ClN₂O, with a hydrochloride salt enhancing solubility for pharmaceutical applications . Key structural attributes include:
Properties
Molecular Formula |
C9H17ClN2O |
|---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
N-methyl-6-azaspiro[2.5]octane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-10-8(12)7-6-9(7)2-4-11-5-3-9;/h7,11H,2-6H2,1H3,(H,10,12);1H |
InChI Key |
WCOVVZWBOIXWAV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC12CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride typically involves the reaction of 6-azaspiro[2.5]octane with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used; for example, using an amine results in the formation of a substituted amide.
Scientific Research Applications
N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. These interactions can result in various physiological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The cyclopropyl group in the N-Cyclopropyl analogue increases molecular weight (C₁₁H₁₈ClN₂O vs.
- Functional Group Variations : Replacing the carboxamide with a carboxylate ester (as in ) reduces hydrogen-bonding capacity, impacting solubility and metabolic stability .
Physicochemical Properties
Predicted Collision Cross-Section (CCS)
For the target compound, CCS values vary with adducts:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 169.13355 | 140.1 |
| [M+Na]+ | 191.11549 | 150.5 |
| [M-H]- | 167.11899 | 148.7 |
These values suggest moderate polarity, aligning with its spirocyclic and hydrochloride features. Comparable data for analogues are unavailable, limiting direct CCS comparisons .
Thermal and Spectral Data
While the target compound lacks published melting points or spectral data, analogues in (unrelated benzodithiazines) demonstrate high decomposition temperatures (303–311°C), hinting that spirocyclic compounds may exhibit similar thermal stability .
Commercial Availability and Pricing
Biological Activity
N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound has the following structural characteristics:
- Molecular Formula : C9H16N2O
- SMILES Notation : CNC(=O)C1CC12CCNCC2
- InChIKey : QOXPFNLUVORDGK-UHFFFAOYSA-N
The compound features a spirocyclic structure that contributes to its biological activity by allowing specific interactions with molecular targets.
Research indicates that this compound may interact with various receptors and enzymes, modulating their activities. This modulation can lead to significant biological effects, particularly in the context of inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease processes.
Anticancer Potential
Studies have shown that this compound exhibits notable anticancer properties. It has been observed to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The compound's mechanism may involve the induction of apoptosis and modulation of cell cycle progression.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect could be beneficial in treating inflammatory diseases, although further studies are necessary to elucidate its full pharmacological profile.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide | Contains a cyclopropyl group | Enhanced lipophilicity |
| N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide | Contains chlorobenzyl group | Potential for selective receptor binding |
| Isoindolin-2-yl (6-azaspiro[2.5]octan-1-yl)methanone | Isoindole framework | Different pharmacological properties |
This compound is distinguished by its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Cell Viability Assays : In vitro studies have demonstrated that the compound significantly reduces cell viability in cancer cell lines, with IC50 values indicating potent activity.
- Enzyme Inhibition Studies : Research has shown that this compound effectively inhibits COX enzymes, leading to decreased production of inflammatory mediators.
- Animal Models : Preliminary animal studies suggest that the compound may reduce tumor growth and inflammation, supporting its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
